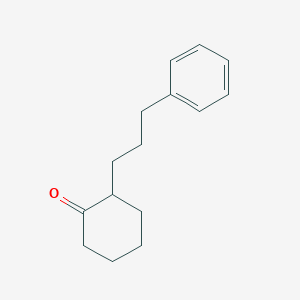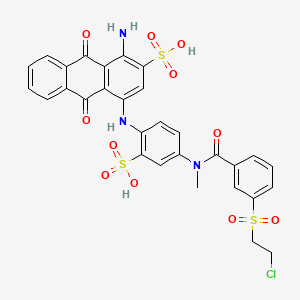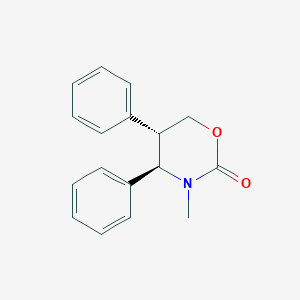
Prop-2-yn-1-yl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl phosphorodichloridate is a chemical compound with significant applications in various fields of science and industry. It is known for its reactivity and versatility, making it a valuable reagent in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl phosphorodichloridate can be synthesized through various methods. One common approach involves the reaction of prop-2-yn-1-ol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl phosphorodichloridate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphites.
Substitution: It readily participates in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphates, while substitution reactions can produce a variety of organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl phosphorodichloridate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is employed in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids.
Medicine: Research studies have explored its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of prop-2-yn-1-yl phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles, such as hydroxyl and amino groups, to form phosphoester and phosphoamide bonds. This reactivity is attributed to the electrophilic nature of the phosphorus atom, which facilitates the attack by nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-yn-1-yl phosphorodichloridate: Known for its high reactivity and versatility in organic synthesis.
Prop-2-yn-1-yl phosphorodibromidate: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
Prop-2-yn-1-yl phosphorodiiodidate: Contains iodine atoms, which can influence its reactivity and use in specific chemical processes.
Uniqueness
This compound is unique due to its specific reactivity profile, which makes it suitable for a wide range of applications in organic synthesis, biology, and industry. Its ability to form stable phosphoester and phosphoamide bonds distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
53799-86-3 |
|---|---|
Molekularformel |
C3H3Cl2O2P |
Molekulargewicht |
172.93 g/mol |
IUPAC-Name |
3-dichlorophosphoryloxyprop-1-yne |
InChI |
InChI=1S/C3H3Cl2O2P/c1-2-3-7-8(4,5)6/h1H,3H2 |
InChI-Schlüssel |
XHEYZHCJHWNLAA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


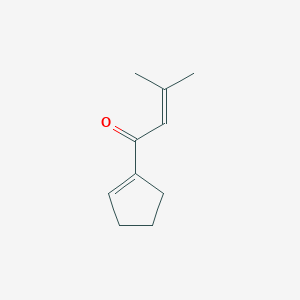
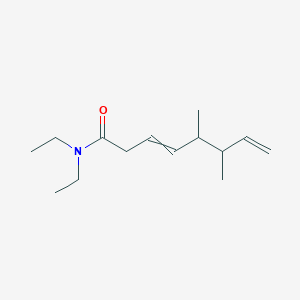


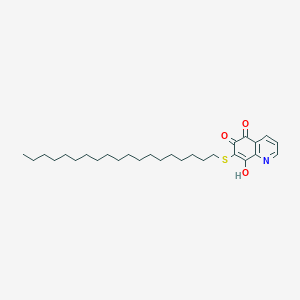
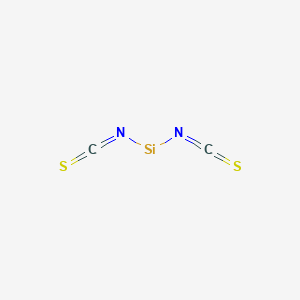
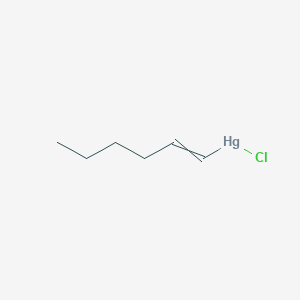
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
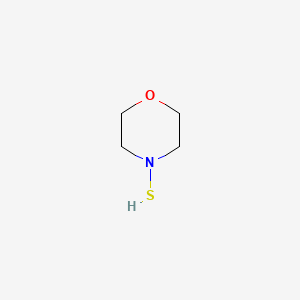
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
